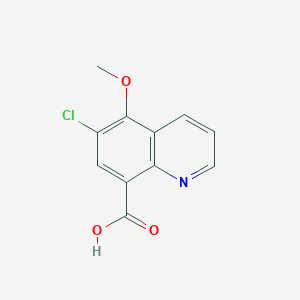

6-Chloro-5-methoxyquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-5-methoxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)7(11(14)15)5-8(10)12/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXZXPWOEFQCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1C=CC=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-5-methoxyquinoline-8-carboxylic acid typically involves the reaction of 6-chloro-5-methoxyquinoline with a carboxylating agent under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Chloro-5-methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinoline derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group, leading to the formation of various substituted quinoline derivatives. Common reagents for these reactions include nucleophiles like amines or thiols.

Scientific Research Applications

6-Chloro-5-methoxyquinoline-8-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various quinoline derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The methoxy group at position 5 in the target compound enhances electron-donating properties compared to chloro or hydroxy groups in analogs like 5-chloroquinoline-8-carboxylic acid or clioquinol. This may influence solubility and binding affinity in biological systems. Chlorine at position 6 distinguishes the target compound from analogs with Cl at positions 4, 5, or 8 (e.g., 8-chloroquinoline-5-carboxylic acid ).

Functional Group Variations: Carboxylic acid at position 8 is critical for hydrogen bonding and solubility. Analogs like clioquinol (OH at position 8) lack this group, reducing acidity and altering pharmacokinetics . Methoxy vs. Hydroxy: The methoxy group in the target compound is less polar than the hydroxy group in 8-hydroxyquinoline-5-carboxylic acid, likely increasing lipophilicity .

Molecular Weight and Similarity Scores: Compounds like 6-methylquinoline-8-carboxylic acid (similarity score 1.00 ) share the quinoline-8-carboxylic acid backbone but lack halogen and methoxy substituents, highlighting the importance of these groups in differentiation.

Biological Activity

6-Chloro-5-methoxyquinoline-8-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure with a nitrogen atom. The presence of chlorine and methoxy groups at specific positions enhances its biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. It has shown significant activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). In one study, derivatives with halogen substitutions exhibited varying degrees of anti-TB activity, with the 6-chloro derivative showing promising results in inhibiting Mtb DNA gyrase activity, a critical enzyme for bacterial replication .

2. Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, including multidrug-resistant gastric carcinoma cells. In vitro assays indicated that it could inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy .

3. Enzyme Inhibition

The compound acts as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase involved in gene silencing and cancer progression. Structure-activity relationship (SAR) studies suggest that modifications at the 2-position of the quinoline ring can significantly enhance enzymatic inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate into DNA or inhibit essential enzymes like DNA gyrase, disrupting bacterial replication.

- P-glycoprotein Inhibition : By inhibiting P-gp, it can enhance the accumulation of chemotherapeutic agents within cancer cells, improving therapeutic efficacy .

- Epigenetic Modulation : As an EZH2 inhibitor, it may alter gene expression profiles associated with tumor growth and survival .

Case Study 1: Anti-Tuberculosis Activity

A recent study investigated a series of arylated quinoline carboxylic acids for their anti-Mtb activity. Among these, the 6-chloro derivative was identified as one of the most potent inhibitors, demonstrating an IC50 value significantly lower than other tested compounds .

Case Study 2: P-glycoprotein Inhibition

In a study focusing on multidrug-resistant gastric carcinoma cells, this compound was evaluated for its ability to inhibit P-glycoprotein-mediated drug efflux. Results indicated that this compound could effectively reduce rhodamine 123 efflux at concentrations as low as 10 μM, suggesting its potential as an adjuvant in cancer therapy .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.